

### Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics

**Avitinib** (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier-generation EGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **Avitinib**, aimed at researchers, scientists, and drug development professionals.

## Pharmacodynamics: Potent and Selective Inhibition of Mutated EGFR

**Avitinib** demonstrates potent and selective inhibitory activity against EGFR harboring activating mutations (such as L858R) and the T790M resistance mutation.[2][4] Preclinical studies have established its efficacy in various in vitro and in vivo models.

### In Vitro Activity

**Avitinib** exhibits significant potency against clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from preclinical kinase assays are summarized below.



| Target           | IC50 (nM) | Fold Selectivity<br>(mutant vs. WT) | Reference |
|------------------|-----------|-------------------------------------|-----------|
| EGFR L858R/T790M | 0.18      | ~43x                                | [4]       |
| EGFR L858R       | 0.18      | ~43x                                | [2]       |
| EGFR T790M       | 0.18      | ~43x                                | [2]       |
| Wild-Type EGFR   | 7.68      | -                                   | [2][4]    |

In cellular assays, **Avitinib** effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins.[2][4]

| Cell Line          | EGFR<br>Status  | Target                      | IC50 (nM) | Selectivity<br>vs. A431<br>(WT) | Reference |
|--------------------|-----------------|-----------------------------|-----------|---------------------------------|-----------|
| NCI-H1975          | L858R/T790<br>M | EGFR<br>Phosphorylati<br>on | 7.3       | ~115x                           | [2][4]    |
| NIH/3T3_TC3<br>2T8 | -               | EGFR<br>Phosphorylati<br>on | 2.8       | ~298x                           | [2][4]    |
| A431               | Wild-Type       | EGFR<br>Phosphorylati<br>on | -         | -                               | [2][4]    |

**Avitinib** also demonstrates inhibitory effects on downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Akt and ERK1/2 pathways.[2][4] A kinase panel screening revealed that at a concentration of 1  $\mu$ M, **Avitinib** inhibited 33 out of 349 kinases by more than 80%, with notable activity against JAK3 and BTK.[4]

### **In Vivo Efficacy**

In xenograft models using nude mice, oral administration of **Avitinib** led to significant tumor growth inhibition in tumors with EGFR mutations.[4] In a model with both activating and T790M



mutations, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days without notable weight loss.[4]

# Pharmacokinetics: Rapid Absorption and Distribution

Preclinical pharmacokinetic studies in xenograft models have characterized the absorption, distribution, and elimination of **Avitinib**.

#### **Intravenous Administration**

Following a single intravenous dose of 10 mg/kg in NCI-H1975 xenograft models, the pharmacokinetic parameters were determined.

| Parameter                    | Value | Unit   | Reference |
|------------------------------|-------|--------|-----------|
| Total Body Clearance         | 5.91  | L/h/kg | [4]       |
| Volume of Distribution       | 14.76 | L/kg   | [4]       |
| Elimination Half-life (t1/2) | 1.73  | hours  | [4]       |

These results suggest that **Avitinib** is rapidly distributed to tissues, including tumor tissues.[4]

#### **Oral Administration**

After oral administration, **Avitinib** is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[4] The bioavailability ranges from 15.9% to 41.4% across different oral doses.[4]

| Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Reference |
|--------------|--------------|---------------------|-----------|
| 12.5         | 1 - 2        | 15.9 - 41.4         | [4]       |
| 50           | 1 - 2        | 15.9 - 41.4         | [4]       |
| 200          | 1 - 2        | 15.9 - 41.4         | [4]       |



#### **Brain Penetration**

Preclinical and clinical data indicate that **Avitinib** has weak penetrability of the blood-brain barrier (BBB).[4][5] In a clinical study with brain metastases patients, the blood and cerebrospinal fluid analysis showed a BBB penetration rate of 0.046% to 0.146%.[5] Despite this, **Avitinib** has shown good control of asymptomatic brain metastases.[4][5]

# Signaling Pathway and Experimental Workflow Avitinib Mechanism of Action

The following diagram illustrates the mechanism of action of **Avitinib** in inhibiting EGFR signaling.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. avitinib My Cancer Genome [mycancergenome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790Minduced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Penetration of the blood-brain barrier by avitinib and its control of intra/extra-cranial disease in non-small cell lung cancer harboring the T790M mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#avitinib-preclinical-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com